

PNU-101603: Application Notes and Protocols for Tuberculosis Research

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Compound of Interest

Compound Name: **PNU-101603**

Cat. No.: **B2534268**

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Introduction

PNU-101603 is the active sulfoxide metabolite of the oxazolidinone antibiotic Sutezolid (PNU-100480). As a member of the oxazolidinone class, **PNU-101603** exerts its antibacterial effect by inhibiting protein synthesis in *Mycobacterium tuberculosis*, the causative agent of tuberculosis. This document provides detailed application notes, purchasing information, and experimental protocols for the use of **PNU-101603** in a research setting.

Mechanism of Action

PNU-101603, like other oxazolidinones, targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation to begin.^[1] This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth and cell death. Notably, research suggests that while the parent drug, Sutezolid, is more effective against intracellular *M. tuberculosis*, **PNU-101603** demonstrates potent activity against extracellular bacteria.^{[2][3]} This complementary activity profile makes the Sutezolid/**PNU-101603** combination a subject of significant interest in the development of new tuberculosis therapies.

Supplier and Purchasing Information

PNU-101603 is available from several chemical suppliers for research purposes. When purchasing, it is crucial to obtain the compound at a high purity to ensure the reliability and reproducibility of experimental results.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
BOC Sciences	PNU-101603	168828-60-2	C16H20FN3 O4S	369.41	Inhibitor
MedChemExpress	PNU-101603	168828-60-2	C16H20FN3 O4S	369.41	Antibacterial agent, for research use only.
DC Chemicals	PNU-101603	168828-60-2	-	-	Metabolite of Sutezolid.
Ambeed	PNU-101603	-	-	-	Antibacterial

Storage and Handling: **PNU-101603** should be stored as a solid at -20°C. For experimental use, stock solutions can be prepared in dimethyl sulfoxide (DMSO).[\[2\]](#)[\[3\]](#)

Quantitative Data

In Vitro Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's in vitro activity. The MIC for **PNU-101603** against *M. tuberculosis* has been determined using various methods.

Parameter	Value (µg/mL)	Method	Reference Strain
MIC	0.25	Agar Proportion	<i>M. tuberculosis</i> H37Rv
MIC Range	0.062 - 4.0	MGIT	-
Median MIC	≤0.062 (for parent Sutezolid)	Liquid Culture	Clinical Isolates

Pharmacokinetic Parameters in Humans

Pharmacokinetic studies of the parent drug, Sutezolid, provide valuable data on the in vivo exposure to **PNU-101603**.

Parameter	Sutezolid (PNU-100480)	PNU-101603	Dosing Regimen
C _{max} (ng/mL)	839 (geometric mean at 1000 mg)	3558 (geometric mean at 1000 mg)	Single Ascending Dose
AUC ₀₋₂₄ (h*ng/mL)	Comparable between QD and BID	Comparable between QD and BID	600 mg BID vs 1200 mg QD
Median Plasma Concentration	Remained above MIC for 71% of dosing interval	Remained above MIC for 89% of dosing interval	600 mg BID
Median Plasma Concentration	Remained above MIC for 53% of dosing interval	Remained above MIC for 57% of dosing interval	1200 mg QD

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Mycobacterial Growth Indicator Tube (MGIT) System

This protocol outlines the determination of the MIC of **PNU-101603** against *M. tuberculosis* using the BACTEC™ MGIT™ 960 System.

Materials:

- **PNU-101603**
- DMSO (for stock solution)
- BACTEC™ MGIT™ tubes

- MGIT™ Growth Supplement
- Sterile saline
- M. tuberculosis culture
- BACTEC™ MGIT™ 960 Instrument

Procedure:

- Preparation of **PNU-101603** Stock Solution: Prepare a stock solution of **PNU-101603** in DMSO at a concentration of 10 mg/mL.[2][3]
- Serial Dilutions: Perform a series of 2-fold serial dilutions of the **PNU-101603** stock solution to achieve final concentrations in the MGIT tubes ranging from, for example, 4.0 to 0.062 µg/mL.[2][3]
- Inoculum Preparation:
 - Culture M. tuberculosis in a fresh MGIT tube supplemented with Growth Supplement until it becomes instrument-positive.
 - If the culture is positive on day 1 or 2, vortex the tube to break up clumps and let it settle for 5-10 minutes. Use the supernatant for inoculation.
 - If the culture is positive on day 3, 4, or 5, mix well and dilute 1.0 mL of the broth with 4.0 mL of sterile saline (1:5 dilution). Use this diluted culture for inoculation.
- Inoculation of MGIT Tubes:
 - Label MGIT tubes for each drug concentration and a growth control (drug-free).
 - Aseptically add 0.8 mL of MGIT Growth Supplement to each tube.
 - Add 0.1 mL of the appropriate **PNU-101603** dilution to each labeled tube. Add 0.1 mL of DMSO to the growth control tube.
 - Inoculate each tube with 0.5 mL of the prepared M. tuberculosis inoculum.

- Incubation and Reading:
 - Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument.
 - The instrument will monitor the tubes for fluorescence, which indicates bacterial growth.
 - The MIC is defined as the lowest concentration of **PNU-101603** that prevents a significant increase in fluorescence (or shows no growth) at the time the growth control tube becomes positive.[2][3]

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay measures the bactericidal activity of a drug within a physiological environment, reflecting the contribution of both the drug and the host immune components.

Materials:

- Heparinized whole blood from healthy donors or patients.
- **PNU-101603** (administered to subjects or added in vitro).
- *M. tuberculosis* H37Rv culture.
- RPMI 1640 medium.
- 96-well plates.
- Lysis buffer.
- Middlebrook 7H10 or 7H11 agar plates.
- Incubator (37°C, 5% CO2).

Procedure:

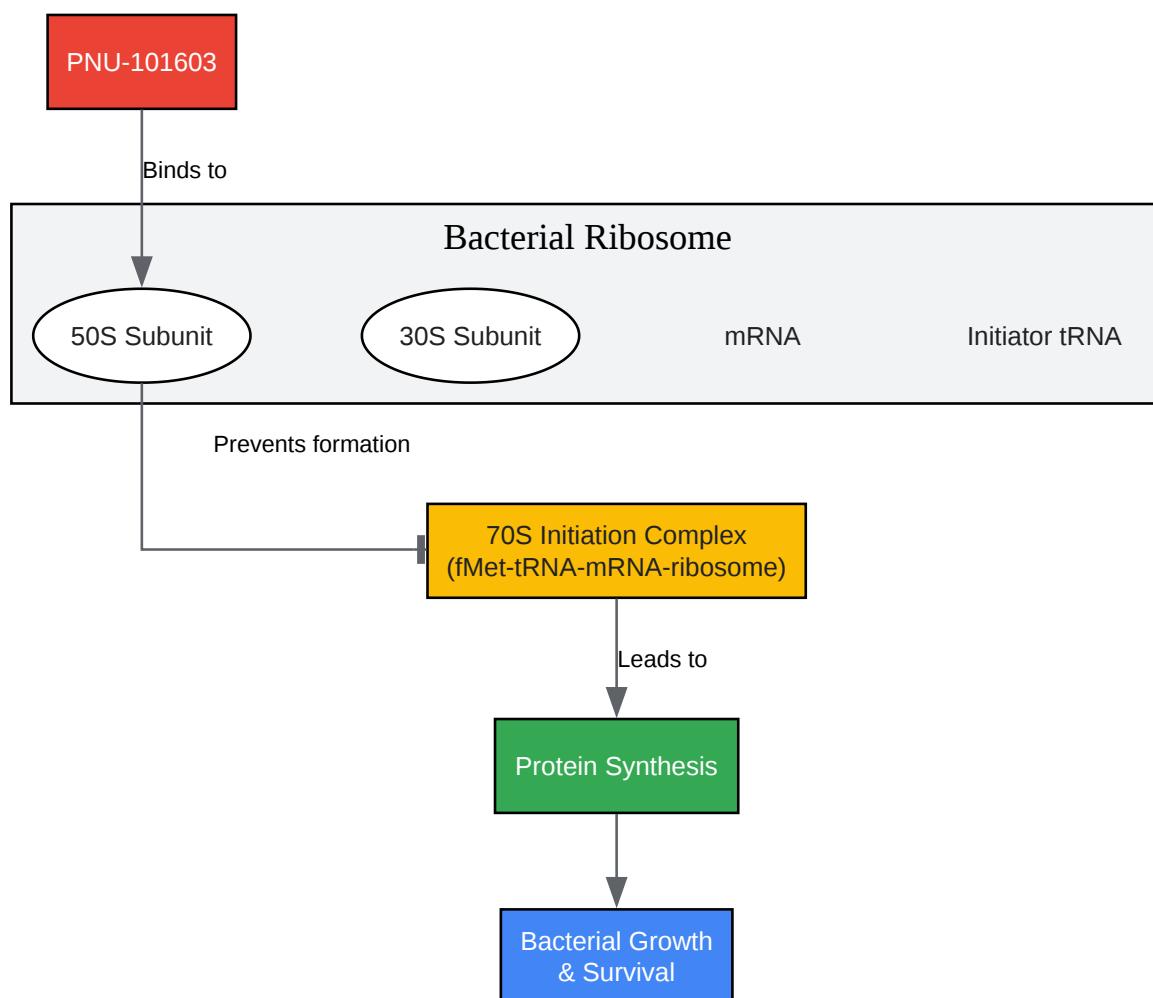
- Blood Collection: Collect whole blood from subjects in tubes containing heparin.
- Inoculum Preparation: Grow *M. tuberculosis* H37Rv in an appropriate medium (e.g., MGIT) to mid-log phase. Wash and resuspend the bacteria in RPMI 1640 medium. Adjust the

bacterial suspension to a desired concentration (e.g., 1×10^6 CFU/mL).

- Infection of Whole Blood:
 - If testing ex vivo activity after oral dosing, blood is drawn at various time points after drug administration.
 - If testing in vitro, add desired concentrations of **PNU-101603** to the blood samples and pre-incubate for a short period.
 - In a 96-well plate, mix the whole blood with the bacterial suspension at a specific multiplicity of infection (MOI).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 72 hours).
- Determination of Bacterial Viability:
 - At the end of the incubation, lyse the white blood cells in the samples using a gentle lysis buffer to release intracellular bacteria.
 - Perform serial dilutions of the lysate in sterile saline.
 - Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks.
 - Count the number of colony-forming units (CFU) to determine the number of viable bacteria.
- Data Analysis: The bactericidal activity is expressed as the log₁₀ change in CFU/mL compared to the baseline or a drug-free control.

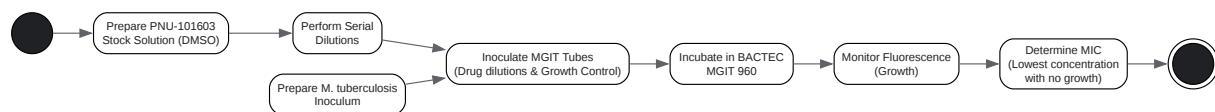
Visualizations

Signaling Pathway: Inhibition of Protein Synthesis

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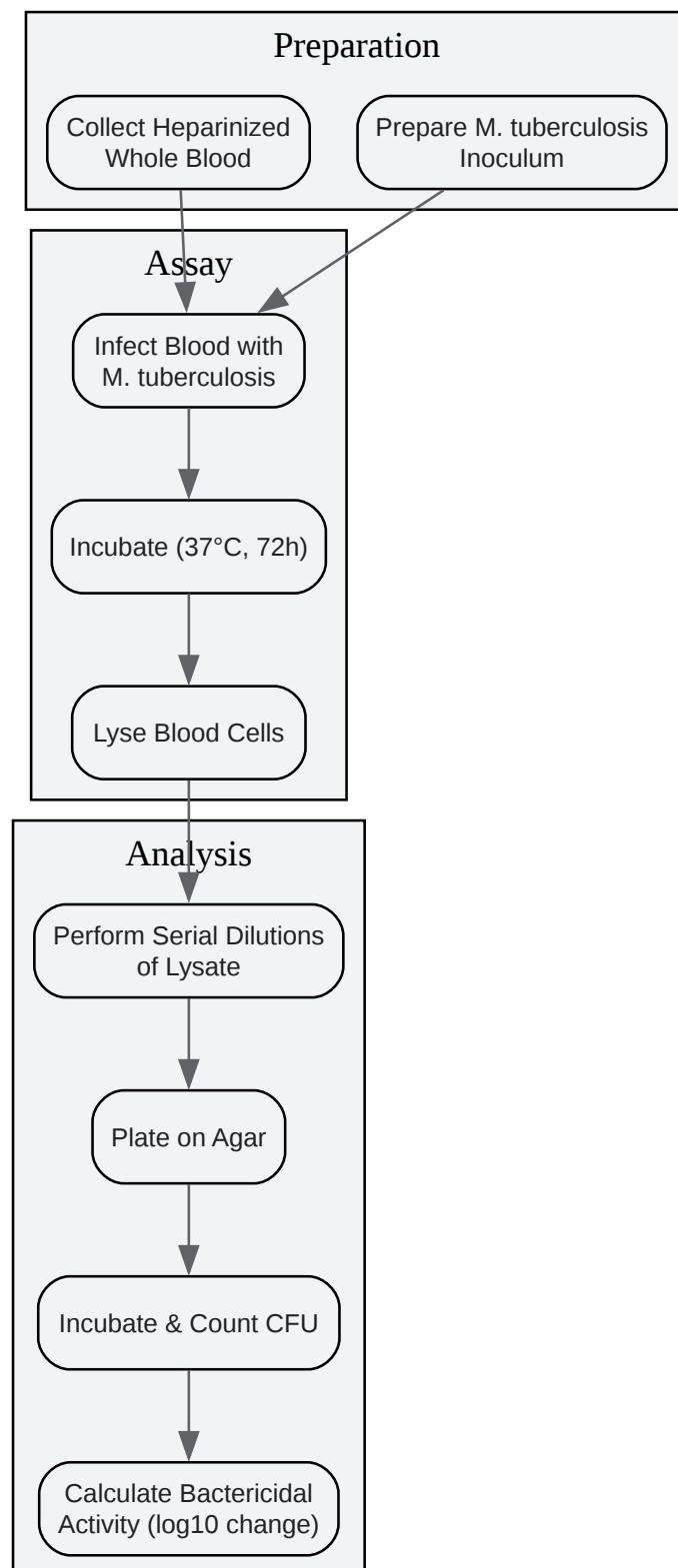
Caption: Mechanism of action of **PNU-101603**.

Experimental Workflow: MIC Determination

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Caption: Workflow for MIC determination using the MGIT system.

Experimental Workflow: Whole Blood Bactericidal Activity (WBA) Assay



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Caption: Workflow for the Whole Blood Bactericidal Activity (WBA) assay.

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References

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